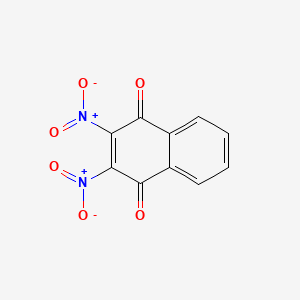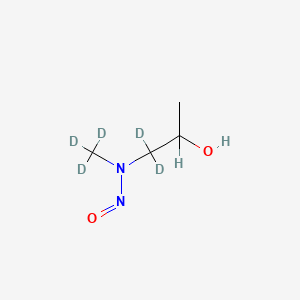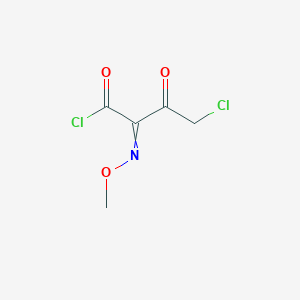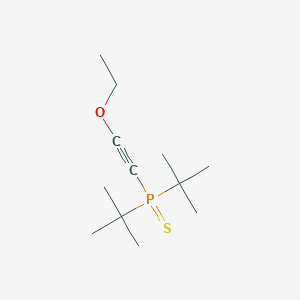
2,3-Dinitronaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dinitronaphthalene-1,4-dione is a chemical compound belonging to the class of naphthoquinones It is characterized by the presence of two nitro groups at positions 2 and 3 and a quinone structure at positions 1 and 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dinitronaphthalene-1,4-dione typically involves the nitration of naphthalene derivatives. One common method is the nitration of 1-nitronaphthalene using nitrogen dioxide (NO2) as the nitration reagent. This reaction is carried out under mild conditions, often with the use of catalysts such as nickel acetate tetrahydrate (Ni(CH3COO)2·4H2O) to improve the yield and selectivity .
Industrial Production Methods: Industrial production of dinitronaphthalene compounds, including this compound, generally follows similar nitration processes. These processes involve the use of large quantities of nitric acid and sulfuric acid, which can lead to environmental concerns due to the generation of corrosive waste acids and byproducts .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dinitronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of more oxidized naphthoquinone derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted naphthoquinone derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,3-Dinitronaphthalene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Industry: It is used in the production of dyes, polyurethane, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Dinitronaphthalene-1,4-dione involves its redox properties. The compound can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide anions. These ROS can induce various cellular responses, including cell proliferation, apoptosis, or necrosis, depending on the concentration and cellular context .
Vergleich Mit ähnlichen Verbindungen
2,3-Dimethoxynaphthalene-1,4-dione: This compound has methoxy groups instead of nitro groups and is also a redox-cycling agent.
2,3-Dihydrophthalazine-1,4-dione: This compound has been studied for its anticonvulsant activities and has different substituents compared to 2,3-Dinitronaphthalene-1,4-dione.
Uniqueness: this compound is unique due to its specific nitro group substitutions, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
116539-66-3 |
|---|---|
Molekularformel |
C10H4N2O6 |
Molekulargewicht |
248.15 g/mol |
IUPAC-Name |
2,3-dinitronaphthalene-1,4-dione |
InChI |
InChI=1S/C10H4N2O6/c13-9-5-3-1-2-4-6(5)10(14)8(12(17)18)7(9)11(15)16/h1-4H |
InChI-Schlüssel |
CFWKKCDXWWDKNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Ethoxycarbonyl)-3,6-dihydro-2H-thiopyran-3-yl]acetic acid](/img/structure/B14308112.png)
![Diethyl {2-[2-(ethenyloxy)ethoxy]ethyl}propanedioate](/img/structure/B14308118.png)






![Acetic acid;[3-(hydroxymethyl)-2-methoxyphenyl]methanol](/img/structure/B14308163.png)


![4-[2-(2-Hydroxyphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14308196.png)
![2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazole](/img/structure/B14308199.png)

